molecular formula C16H24N4O2 B013964 8-Cyclopentyl-1,3-dipropylxanthine CAS No. 102146-07-6

8-Cyclopentyl-1,3-dipropylxanthine

Cat. No. B013964
M. Wt: 304.39 g/mol
InChI Key: FFBDFADSZUINTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Cyclopentyl-1,3-dipropylxanthine (CPX) involves complex organic reactions that are designed to introduce specific functional groups into the xanthine nucleus. Detailed synthesis methods have been developed to achieve high selectivity and potency as A1 adenosine receptor antagonists. These synthesis pathways often involve multiple steps, including alkylation, nitrosation, and cyclization reactions, to incorporate the cyclopentyl and propyl groups at the appropriate positions on the xanthine scaffold (Shamim et al., 1988).

Molecular Structure Analysis

The molecular structure of 8-Cyclopentyl-1,3-dipropylxanthine is critical for its function as an A1 adenosine receptor antagonist. Its structure-activity relationships (SAR) have been extensively studied, revealing that the cyclopentyl and dipropyl groups are essential for high affinity binding to the A1 receptor. The precise positioning of these groups within the xanthine framework plays a crucial role in determining the compound's potency and selectivity (Katsushima et al., 1990).

Chemical Reactions and Properties

8-Cyclopentyl-1,3-dipropylxanthine undergoes specific chemical interactions and reactions due to its functional groups. For example, its interaction with A1 adenosine receptors involves competitive antagonism, where it effectively inhibits the receptor's natural agonists from binding, thus blocking the receptor's physiological response. This interaction mechanism highlights the compound's chemical properties that make it a valuable pharmacological tool (Lohse et al., 1987).

Physical Properties Analysis

The physical properties of 8-Cyclopentyl-1,3-dipropylxanthine, such as solubility and crystal form, are essential for its application in research and potential therapeutic use. Studies have shown that CPX has specific solubility characteristics and exists in multiple crystal forms, which can influence its bioavailability and effectiveness in biological systems. Understanding these physical properties is crucial for developing drug formulations and for the compound's storage and handling (McPherson et al., 2010).

Chemical Properties Analysis

The chemical properties of 8-Cyclopentyl-1,3-dipropylxanthine, including its reactivity and interactions with other molecules, are pivotal for its pharmacological effects. Its selective antagonism of A1 adenosine receptors is attributed to its unique chemical structure, which enables precise interactions with the receptor binding site. These properties are explored to understand how CPX modulates physiological processes and to investigate its potential therapeutic applications (Jacobson et al., 1986).

Scientific Research Applications

1. Antagonist Ligand for A1 Adenosine Receptors

  • Application Summary: DPCPX is used as an antagonist ligand for A1 adenosine receptors. It competitively antagonizes both the inhibition of adenylate cyclase activity via A1 adenosine receptors and the stimulation via A2 adenosine receptors .
  • Methods of Application: The methods involve examining and comparing the properties of DPCPX with other radioligands for this receptor .
  • Results: The K1-values of this antagonism were 0.45 nM at the A1 receptor of rat fat cells, and 330 nM at the A2 receptor of human platelets, giving a more than 700-fold A1-selectivity .

2. Binding to A1 Adenosine Receptors of Intact Rat Ventricular Myocytes

  • Application Summary: DPCPX is used for the identification of A1 adenosine receptors in intact rat ventricular myocytes, which are thought to mediate the negative inotropic effects of adenosine .
  • Methods of Application: The adenosine receptor antagonist [3H]-8-cyclopentyl-1,3-dipropylxanthine was used as a radio-ligand .
  • Results: Binding of the radioligand to intact myocytes was rapid, reversible, and saturable with a binding capacity of 40,000 binding sites per cell. The dissociation constant of the radioligand was 0.48 nM .

3. Antagonist for A1AR in Macrophages and Human Umbilical Vein Endothelial Cells (HUVECs)

  • Application Summary: DPCPX has been used as an adenosine receptor (A1AR) antagonist in macrophages and HUVECs .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of DPCPX as an A1AR antagonist .
  • Results: The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBDFADSZUINTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144706
Record name 1,3-Dipropyl-8-cyclopentylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Cyclopentyl-1,3-dipropylxanthine

CAS RN

102146-07-6
Record name DPCPX
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Record name 1,3-Dipropyl-8-cyclopentylxanthine
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Record name 8-cyclopentyl-1,3-dipropylxanthine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12946
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Record name 1,3-Dipropyl-8-cyclopentylxanthine
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Record name 8-Cyclopentyl-1,3-dipropylxanthine
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Record name 8-CYCLOPENTYL-1,3-DIPROPYLXANTHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,340
Citations
MJ Lohse, KN Klotz, J Lindenborn-Fotinos… - Naunyn-Schmiedeberg's …, 1987 - Springer
The properties of 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) as an antagonist ligand for A 1 adenosine receptors were examined and compared with other radioligands for this …
Number of citations: 494 0-link-springer-com.brum.beds.ac.uk
RF Bruns, JH Fergus, EW Badger, JA Bristol… - Naunyn-Schmiedeberg's …, 1987 - Springer
8-Cyclopentyl-1,3-dipropylxanthine (PD 116,948) is a very potent, very A 1 -selective adenosine antagonist, with a K i of 0.46 nM in 3 H-CHA binding to A 1 receptors in rat whole brain …
Number of citations: 480 0-link-springer-com.brum.beds.ac.uk
BE Cohen, G Lee, KA Jacobson, YC Kim, Z Huang… - Biochemistry, 1997 - ACS Publications
Cystic fibrosis is an autosomal recessive disorder affecting chloride transport in pancreas, lung, and other tissues, which is caused by mutations in the cystic fibrosis transmembrane …
Number of citations: 66 0-pubs-acs-org.brum.beds.ac.uk
J Coates, MJ Sheehan, P Strong - General Pharmacology: The Vascular …, 1994 - Elsevier
Adenosine exerts many of its effects on biological systems by activating extracellular receptors. The hypothesis that these receptors were pharmacologically distinct from those …
D Martens, MJ Lohse, U Schwabe - Circulation research, 1988 - Am Heart Assoc
The purpose of the present study was the identification of A1 adenosine receptors in intact rat ventricular myocytes, which are thought to mediate the negative inotropic effects of …
Number of citations: 46 www.ahajournals.org
RJ Knight, CJ Bowmer, MS Yates - British journal of …, 1993 - Wiley Online Library
1 The diuretic effect of the selective A 1 adenosine receptor antagonist, 8‐cyclopentyl‐1,3‐dipropylxanthine (CPX), was investigated in anaesthetized rats. 2 CPX (0.1 mg kg −1 , iv) …
DKJE Von Lubitz, IA Paul, M Carter… - European journal of …, 1993 - Elsevier
The effect of the adenosine A 1 receptor agonist N 6 -cyclopentyladenosine (CPA) and antagonist 8-cyclopentyl-1,3-dipropylxanthine (CPX) on N- methyl- D -aspartate (NMDA)-evoked …
RJ Knight, MG Collis, MS Yates… - British journal of …, 1991 - Wiley Online Library
1 The effect of the selective adenosine A 1 ‐receptor antagonist, 8‐cyclopentyl‐1,3‐dipropylxanthine (CPX), on the development of cisplatin‐induced acute renal failure was …
N Arispe, J Ma, KA Jacobson, HB Pollard - Journal of Biological Chemistry, 1998 - ASBMB
8-Cyclopentyl-1,3-dipropylxanthine (CPX) and 1,3-diallyl-8-cyclohexylxanthine (DAX) are xanthine adenosine antagonists which activate chloride efflux from cells expressing either wild-…
Number of citations: 82 www.jbc.org
RG Weber, CR Jones, MJ Lohse… - Journal of …, 1990 - Wiley Online Library
A 1 adenosine receptors were labeled in rat brain sections with the antagonist [ 3 H]8‐cyclopentyl‐1,3‐dipropylxanthine ([ 3 H]DPCPX) and visualized at the light microscopic level …

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